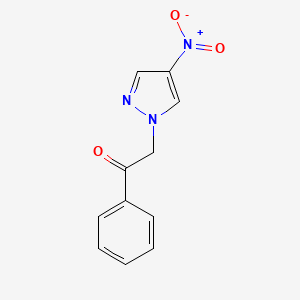
1-フェニル-2-(4-ニトロ-1H-ピラゾール-1-イル)エタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a nitro group at the 4-position of the pyrazole ring and a phenyl group attached to the ethanone moiety
科学的研究の応用
2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one has found applications in several areas of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, pyrazole derivatives have shown potential as antimicrobial, antitumor, and anti-inflammatory agents . This compound may also be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
準備方法
The synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines in the presence of suitable catalysts and solvents . This reaction typically proceeds under mild conditions and yields the desired pyrazole derivative in good yields. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher efficiency and scalability.
化学反応の分析
2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For example, the nitro group can be reduced to an amino group using reducing agents, leading to the formation of 2-(4-Amino-1H-pyrazol-1-yl)-1-phenylethan-1-one. Substitution reactions can occur at the phenyl ring or the pyrazole ring, leading to the formation of various substituted derivatives .
作用機序
The mechanism of action of 2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one is primarily related to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one can be compared with other similar compounds, such as 2-(4-Nitro-1H-pyrazol-1-yl)ethanol and 2-(4-Nitro-1H-pyrazol-1-yl)acetamide . These compounds share the pyrazole core structure but differ in the substituents attached to the pyrazole ring. The presence of different functional groups can significantly influence their chemical reactivity, biological activity, and potential applications. For example, 2-(4-Nitro-1H-pyrazol-1-yl)ethanol has a hydroxyl group, which may enhance its solubility and reactivity compared to 2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one.
特性
IUPAC Name |
2-(4-nitropyrazol-1-yl)-1-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-11(9-4-2-1-3-5-9)8-13-7-10(6-12-13)14(16)17/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSLHGBTVJMUCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)
![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364281.png)

![N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2364286.png)
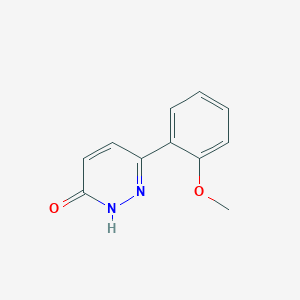
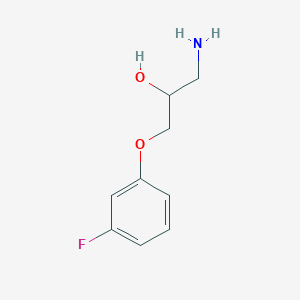
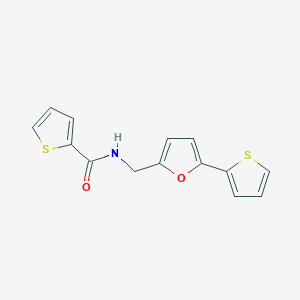
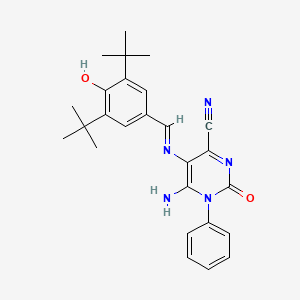
![2-(4-cyclohexylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364294.png)
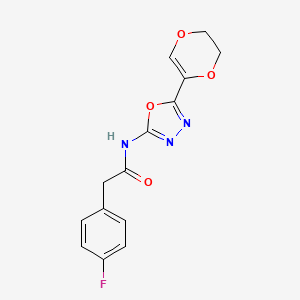
![6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)
![2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2364299.png)
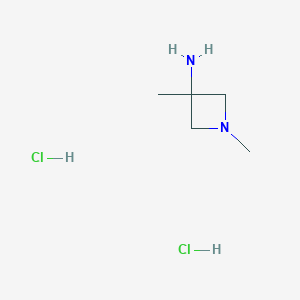
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364302.png)
